4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione
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Overview
Description
4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione is a heterocyclic compound that features both an oxazolidine ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione typically involves the reaction of 3-methyl-2-thiophenemethanol with oxazolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thienyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
3-Methyl-2,5-oxazolidinedione: Shares the oxazolidine ring but lacks the thienyl group.
2-Methyl-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5-one: Similar structure but with a different functional group at the oxazolidine ring.
Uniqueness: 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione is unique due to the presence of both the oxazolidine ring and the thienyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO3S |
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Molecular Weight |
211.24 g/mol |
IUPAC Name |
4-[(3-methylthiophen-2-yl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H9NO3S/c1-5-2-3-14-7(5)4-6-8(11)13-9(12)10-6/h2-3,6H,4H2,1H3,(H,10,12) |
InChI Key |
YIFLZLYQRCQQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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